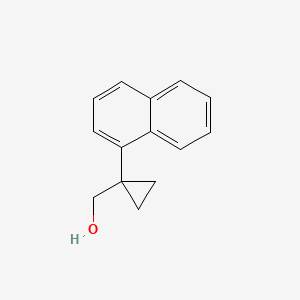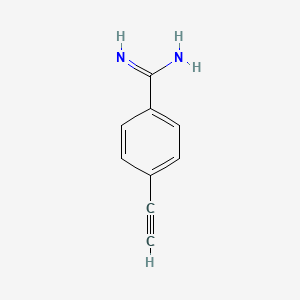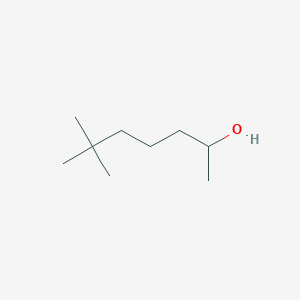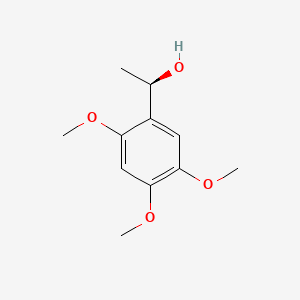
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Naphthalen-1-YL)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-1-YL)cyclopropyl)methanol typically involves the cyclopropanation of naphthalene derivatives followed by reduction reactions. One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl intermediate, which is then reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Naphthalen-1-YL)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthylcyclopropyl ketone.
Reduction: Formation of various cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated naphthylcyclopropyl compounds.
Scientific Research Applications
Chemistry: (1-(Naphthalen-1-YL)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which (1-(Naphthalen-1-YL)cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
- 1-(Naphthalen-1-yl)cyclopropane-1-carbonitrile
- 4-Cyclopropylnaphthalen-1-amine
- 1-Cyclopropylnaphthalene
Comparison: (1-(Naphthalen-1-YL)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropyl group also contributes to its unique structural and electronic properties, differentiating it from other naphthalene derivatives.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
InChI Key |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)




![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


